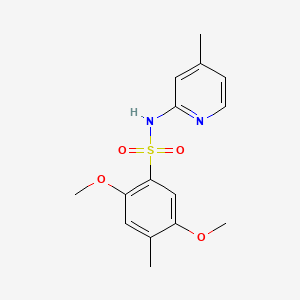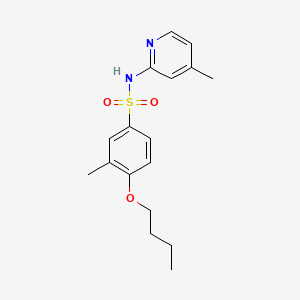![molecular formula C13H21NO4S B604309 (2-Hydroxyethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine CAS No. 1246821-99-7](/img/structure/B604309.png)
(2-Hydroxyethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine is an organic compound with a complex structure that includes a sulfonamide group, a hydroxyethyl group, and various alkyl and methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldiethanolamine: Similar in having a hydroxyethyl group but differs in its overall structure and applications.
N-(2-hydroxyethyl)cytisine: Shares the hydroxyethyl group but has a different core structure and biological activity.
N-(2-hydroxyethyl)formamide: Another compound with a hydroxyethyl group, used as a plasticizer.
Uniqueness
(2-Hydroxyethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1246821-99-7 |
|---|---|
Molekularformel |
C13H21NO4S |
Molekulargewicht |
287.38g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-9(2)11-8-13(10(3)7-12(11)18-4)19(16,17)14-5-6-15/h7-9,14-15H,5-6H2,1-4H3 |
InChI-Schlüssel |
PXDIHHLEIDPORV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCO)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B604227.png)
![5-bromo-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B604228.png)
![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B604229.png)
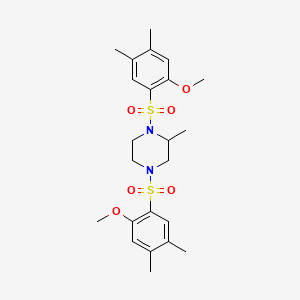
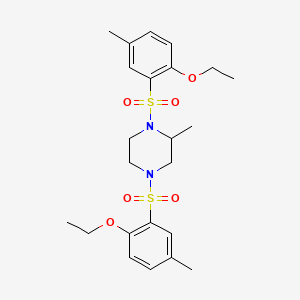
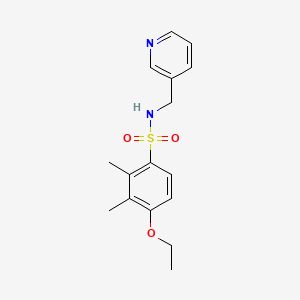
![4-{[4-Methoxy-4'-(4-morpholinylsulfonyl)[1,1'-biphenyl]-2-yl]sulfonyl}morpholine](/img/structure/B604233.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604235.png)
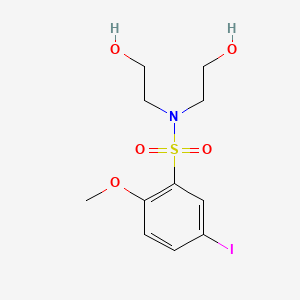
![1-[(4-methoxy-1-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604239.png)
![2-ethoxy-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B604241.png)

